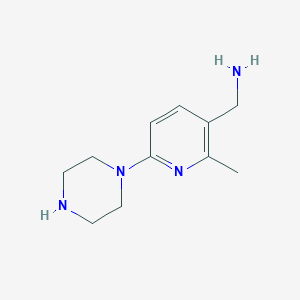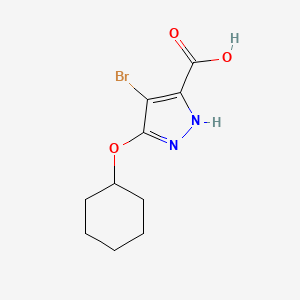
4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a bromine atom, a cyclohexyloxy group, and a carboxylic acid functional group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Cyclohexyloxy Group Addition: The cyclohexyloxy group is introduced via nucleophilic substitution reactions, where a cyclohexanol derivative reacts with the pyrazole ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. These methods often employ continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyloxy group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom or the carboxylic acid group, resulting in debromination or the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Products may include cyclohexanone derivatives or carboxylic acids.
Reduction: Products may include debrominated pyrazole derivatives or alcohols.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted pyrazole derivatives.
科学的研究の応用
4-ブロモ-5-(シクロヘキシルオキシ)-1H-ピラゾール-3-カルボン酸は、科学研究でいくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌作用や抗炎症作用などの潜在的な生物活性について研究されています。
医学: 医薬品中間体としての可能性と創薬における役割を探求するための研究が進行中です。
産業: 新しい材料の開発や、特殊化学品の合成における前駆体として使用されます。
作用機序
4-ブロモ-5-(シクロヘキシルオキシ)-1H-ピラゾール-3-カルボン酸の作用機序には、特定の分子標的や経路との相互作用が含まれます。臭素原子とカルボン酸基は、その反応性と結合親和性において重要な役割を果たします。この化合物は、酵素や受容体と相互作用して、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路を解明するには、詳細な研究が必要です。
類似の化合物:
4-ブロモ-1H-ピラゾール: シクロヘキシルオキシ基とカルボン酸基がなく、特定の反応では汎用性が低くなります。
5-(シクロヘキシルオキシ)-1H-ピラゾール-3-カルボン酸:
4-ブロモ-5-ニトロフタロニトリル: カルボン酸基の代わりにニトロ基が含まれており、化学的性質と用途が異なります。
独自性: 4-ブロモ-5-(シクロヘキシルオキシ)-1H-ピラゾール-3-カルボン酸は、官能基の組み合わせがユニークであり、さまざまな研究分野でさまざまな応用の可能性をもたらす独自の化学反応性を付与します。
類似化合物との比較
4-Bromo-1H-pyrazole: Lacks the cyclohexyloxy and carboxylic acid groups, making it less versatile in certain reactions.
5-(Cyclohexyloxy)-1H-pyrazole-3-carboxylic acid:
4-Bromo-5-nitrophthalonitrile: Contains a nitro group instead of a carboxylic acid group, leading to different chemical properties and applications.
Uniqueness: 4-Bromo-5-(cyclohexyloxy)-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research.
特性
CAS番号 |
1706541-21-0 |
|---|---|
分子式 |
C10H13BrN2O3 |
分子量 |
289.13 g/mol |
IUPAC名 |
4-bromo-3-cyclohexyloxy-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H13BrN2O3/c11-7-8(10(14)15)12-13-9(7)16-6-4-2-1-3-5-6/h6H,1-5H2,(H,12,13)(H,14,15) |
InChIキー |
NKKVFIHPZMMHQY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)OC2=NNC(=C2Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



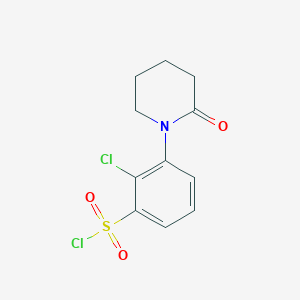


![5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11790811.png)

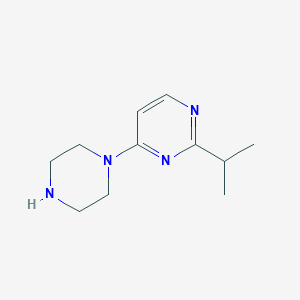

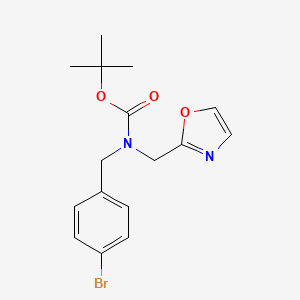

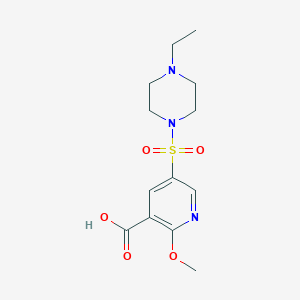
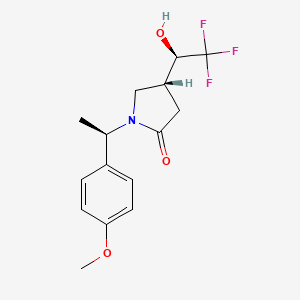
![6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11790856.png)
